molecular formula C10H20N2O3 B14326969 N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide CAS No. 101421-55-0

N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide

Cat. No.: B14326969
CAS No.: 101421-55-0
M. Wt: 216.28 g/mol
InChI Key: PBJMWQHIBDHHPU-UHFFFAOYSA-N
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Description

N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide is a chemical compound with a complex structure that includes both amide and amino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide typically involves the reaction of N,N-bis(2-hydroxyethyl)amine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[bis(2-hydroxyethyl)amino]propyl]hexadecanamide
  • N-[3-[bis(2-hydroxyethyl)amino]propyl]octadecanamide
  • N,N-Bis(2-hydroxyethyl)ethylenediamine

Uniqueness

N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide is unique due to its specific combination of amide and amino functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

101421-55-0

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide

InChI

InChI=1S/C10H20N2O3/c1-2-10(15)11-4-3-5-12(6-8-13)7-9-14/h2,13-14H,1,3-9H2,(H,11,15)

InChI Key

PBJMWQHIBDHHPU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCCN(CCO)CCO

Origin of Product

United States

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